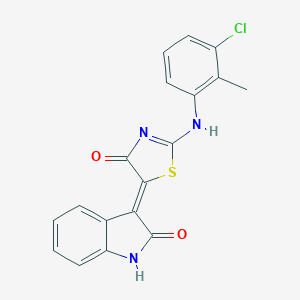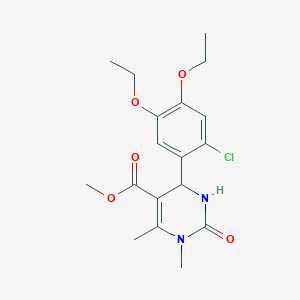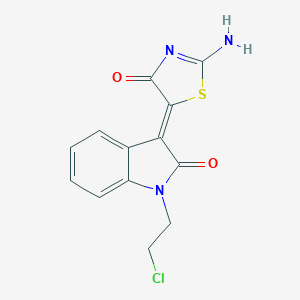![molecular formula C22H18N4OS2 B308171 3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308171.png)
3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzoxazepine family and is characterized by its unique structure, which includes a triazinobenzoxazepine core. In
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, it may activate certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it may have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a drug development candidate. Its anti-inflammatory, antitumor, and antiviral properties make it a promising compound for further study. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on 3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand its mechanism of action and identify potential drug targets. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and efficacy as a drug candidate.
Conclusion:
In conclusion, 3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising compound for scientific research. Its unique structure and potential applications in drug development make it an interesting target for further study. While there are still many unanswered questions about its mechanism of action and potential uses, the future looks bright for this compound in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through a reaction between 3-thiophenecarboxylic acid and 4-methylbenzyl chloride, followed by a reaction with thionyl chloride and triethylamine. The resulting product is then reacted with cyanamide and ammonium chloride to form the triazinobenzoxazepine core. Finally, the compound is treated with sodium sulfide to introduce the sulfanyl group.
Scientific Research Applications
3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that this compound has anti-inflammatory, antitumor, and antiviral properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
properties
Product Name |
3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molecular Formula |
C22H18N4OS2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-thiophen-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C22H18N4OS2/c1-14-6-8-15(9-7-14)12-29-22-24-21-19(25-26-22)17-4-2-3-5-18(17)23-20(27-21)16-10-11-28-13-16/h2-11,13,20,23H,12H2,1H3 |
InChI Key |
ZOWTUJAILYJLAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CSC=C5)N=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CSC=C5)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Acetyl-6-(5-methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308091.png)
![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308092.png)
![1-[6-(2-butoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308093.png)
![2-[(4-Chlorophenyl)imino]-3-methyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308094.png)
![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)

![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)

![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)